Structural Differentiation from Closest Commercial Analog: 2,5-Dimethylfuran vs. Non-Methylated Furan Core
The target compound (C₁₆H₂₁NO₃S; MW 307.41) differs from its closest commercially cataloged comparator—N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide (C₁₄H₁₇NO₃S; MW 279.35)—by the presence of two methyl substituents at the 2- and 5-positions of the furan ring, contributing an additional 28.06 Da molecular weight and increased lipophilicity at the core pharmacophore . Published SAR data from the furan-carboxamide anti-H5N1 series demonstrate that the 2,5-dimethyl-substituted heterocyclic moiety has a significant influence on anti-influenza activity, with the lead 2,5-dimethyl compound (1a) achieving an EC₅₀ of 1.25 μM, whereas simple unsubstituted furan analogs were either markedly less potent or absent from the active series, indicating that the dimethyl substitution pattern is functionally essential [1].
| Evidence Dimension | Core pharmacophore substitution pattern: presence vs. absence of 2,5-dimethyl groups on furan-3-carboxamide |
|---|---|
| Target Compound Data | 2,5-Dimethylfuran-3-carboxamide core; C₁₆H₂₁NO₃S; MW 307.41; calculated XLogP contribution from dimethyl substitution estimated at +0.5 to +0.8 log units vs. unsubstituted furan |
| Comparator Or Baseline | Unsubstituted furan-3-carboxamide analog: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide; C₁₄H₁₇NO₃S; MW 279.35; no methyl substituents on furan ring |
| Quantified Difference | ΔMW = +28.06 Da; SAR class evidence: 2,5-dimethylfuran-3-carboxamide lead compound 1a (EC₅₀ = 1.25 μM against H5N1) vs. unsubstituted furan analogs (not represented among active compounds) [1] |
| Conditions | Structural comparison based on chemical formula and MW from vendor specifications ; anti-H5N1 activity data from MDCK cell-based CPE inhibition assay [1] |
Why This Matters
Selecting the non-methylated analog for an anti-influenza screening program would discard a substitution pattern that published SAR explicitly links to target potency, rendering any class-level activity inference invalid and potentially wasting screening resources.
- [1] Yu, Y.; Zheng, J.; Cao, L.; Li, S.; Li, X.; Zhou, H.; Liu, X.; Wu, S.; Dong, C. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Adv. 2017, 7, 9620–9627. DOI: 10.1039/C7RA00305F. View Source
